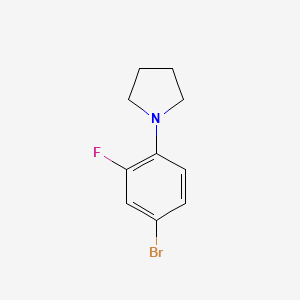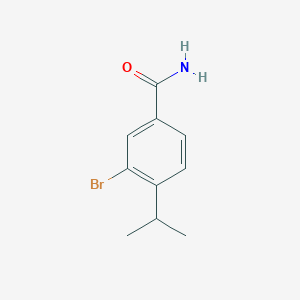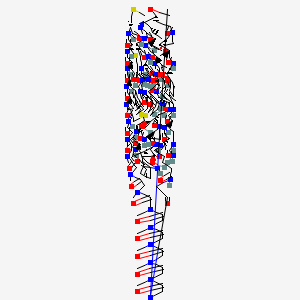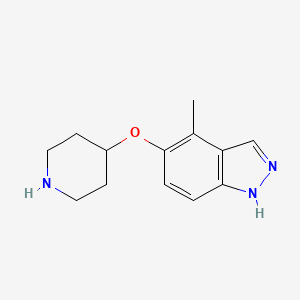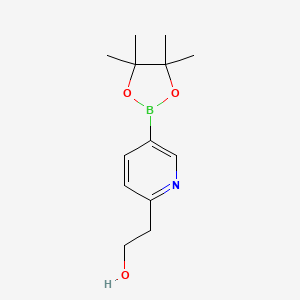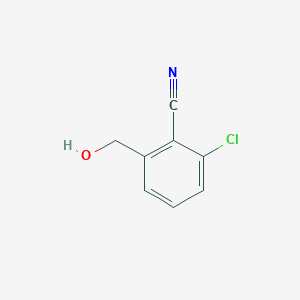
2-Chloro-6-(hydroxymethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxymethyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-6-(hydroxymethyl)benzonitrile involves the reaction of 2-chlorobenzonitrile with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-Chlorobenzonitrile and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is heated to a temperature of around 60-80°C for several hours.
Product Isolation: The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Chloro-6-(carboxymethyl)benzonitrile.
Reduction: 2-Chloro-6-(hydroxymethyl)benzylamine.
Substitution: 2-Amino-6-(hydroxymethyl)benzonitrile (when reacted with ammonia).
Applications De Recherche Scientifique
2-Chloro-6-(hydroxymethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It may be used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(hydroxymethyl)benzonitrile depends on its specific application. In general, the compound may interact with biological molecules such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can enhance solubility and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Chloro-6-methylbenzonitrile: Has a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
2-Amino-6-(hydroxymethyl)benzonitrile: Contains an amino group instead of a chlorine atom, leading to different chemical properties and applications.
Uniqueness
2-Chloro-6-(hydroxymethyl)benzonitrile is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C8H6ClNO |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
2-chloro-6-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,11H,5H2 |
Clé InChI |
GMEJEMQFFXZHSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


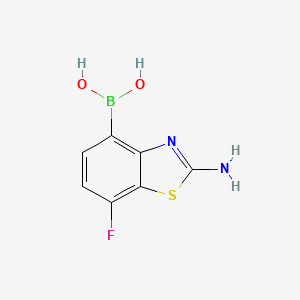
![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)

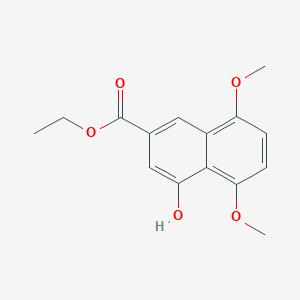
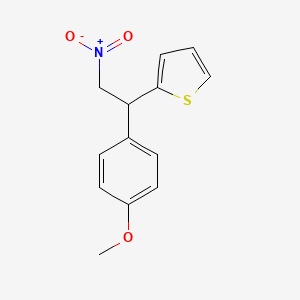
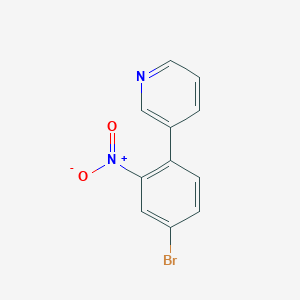
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)

